molecular formula C23H26N2O5S B2997678 2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899740-14-8

2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B2997678
CAS RN: 899740-14-8
M. Wt: 442.53
InChI Key: CQJJLXRZEWWVSS-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .

Scientific Research Applications

Organic Synthesis and Materials Science

  • Development of Conductive Polymers : A study prepared mixed trimers composed of aromatic heterocycles and a novel thiophene with a pyrazine-dihydropyrazine redox system, indicating potential applications in the synthesis of intrinsically conductive organic polymers. The pyrrole derivative showed significant optical and electrochemical properties, suggesting its utility in developing advanced materials for electronics and photonics (Tanaka & Yamashita, 1997).

Medicinal Chemistry and Biological Studies

  • Anticoagulant and Antiplatelet Activities : Research on new 2,6-dipyrazinylpyridines with pendant trimethoxyphenyl groups showed that these compounds exhibit anticoagulant and antiplatelet activities. Such studies are crucial for developing new therapeutic agents for treating cardiovascular diseases (Ramesh et al., 2020).

  • Antimicrobial Activity : A study on solvent-free microwave synthesis of pyrazolo[3,4-b]quinolines revealed these compounds possess significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Selvi et al., 2006).

  • Anti-Inflammatory Agents : Synthesis and evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety showed promising anti-bacterial, antifungal, and anti-inflammatory activities. These findings contribute to the search for new therapeutic agents with reduced side effects (Kendre et al., 2015).

  • Antiproliferative Activity : Another study focused on pyrazole-fused amino derivatives of pyranoxanthenone, pyranothioxanthenone, and pyranoacridone ring systems, which exhibited interesting cytotoxic activity against various cancer cell lines, underscoring the potential for developing new anti-tumor agents (Kostakis et al., 2002).

Future Directions

TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-16-7-9-18(10-8-16)31(26,27)25-13-12-24-11-5-6-19(24)22(25)17-14-20(28-2)23(30-4)21(15-17)29-3/h5-11,14-15,22H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJJLXRZEWWVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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